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Compound Name: Beauverolide Ka

Cat. No.: B15139117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beauverolides are a class of cyclic depsipeptides of fungal origin that have garnered significant

interest in the scientific community due to their diverse biological activities. Notably, they have

been identified as potent and selective inhibitors of Acyl-CoA: Cholesterol Acyltransferase 1

(ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1). This enzyme plays a crucial role

in cellular cholesterol metabolism, and its inhibition is a promising therapeutic strategy for

diseases such as atherosclerosis. This document provides detailed application notes and

protocols for the solid-phase synthesis of Beauverolide Ka analogues, a subgroup of this

fascinating family of natural products. The methodologies described herein are intended to

guide researchers in the efficient and reliable synthesis of these complex molecules for further

biological evaluation and drug discovery efforts.

Data Presentation: Biological Activity of
Beauverolide Analogues
The following table summarizes the biological activity of selected Beauverolide analogues as

inhibitors of ACAT1. The data is presented as the half-maximal inhibitory concentration (IC50),

providing a quantitative measure of the potency of each analogue.
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Analogue
ID

Structure /
Modificatio
n

IC50 (µM)
for ACAT1
Inhibition

Purity (%)
Overall
Yield (%)

Reference

Beauverolide

III

Natural

Product
0.8 >95 -

Nagai et al.,

2006

Analogue 1

L-Ala

replaced with

D-Ala

0.04 >95 15
Nagai et al.,

2008

Analogue 2

L-Phe

replaced with

L-Tyr

1.2 >95 12
Nagai et al.,

2006

Analogue 3

D-allo-Ile

replaced with

D-Val

0.5 >95 18
Nagai et al.,

2008

Analogue 4
Diphenyl

derivative
0.08 >95 10

Nagai et al.,

2006

Analogue 5

Photoreactive

(methyldiaziri

ne)

1.0 >95 8
Nagai et al.,

2016

Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a

representative Beauverolide Ka analogue, followed by solution-phase cyclization. The chosen

representative analogue is based on the structure of Beauverolide L, which contains L-

Phenylalanine, L-Alanine, D-Leucine, and (3S,4S)-3-hydroxy-4-methyloctanoic acid.

Materials and Reagents
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0-1.6 mmol/g loading)

Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-D-Leu-OH)

(3S,4S)-3-hydroxy-4-methyloctanoic acid (synthesized separately)
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N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Piperidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Methanol (MeOH)

Triisopropylsilane (TIS)

Diethyl ether

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

HOAt (1-Hydroxy-7-azabenzotriazole)

2,4,6-Collidine

Protocol 1: Solid-Phase Synthesis of the Linear
Depsipeptide Precursor
This protocol outlines the assembly of the linear precursor on a 2-chlorotrityl chloride resin.

1. Resin Preparation and First Amino Acid Loading: a. Swell 1 g of 2-chlorotrityl chloride resin in

10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c.

Dissolve 2 equivalents of Fmoc-D-Leu-OH and 4 equivalents of DIPEA in 10 mL of anhydrous

DCM. d. Add the amino acid solution to the resin and shake at room temperature for 2 hours. e.

To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes. f. Drain the
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solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3

x 10 mL). g. Dry the resin under vacuum.

2. Chain Elongation (Fmoc-SPPS Cycles): a. Fmoc Deprotection: Add 10 mL of 20% piperidine

in DMF to the resin and shake for 5 minutes. Drain the solution. Repeat this step once more for

15 minutes. b. Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). c.

Coupling (Next Amino Acid): i. In a separate vial, dissolve 3 equivalents of the next Fmoc-

amino acid (Fmoc-L-Ala-OH or Fmoc-L-Phe-OH) and 3 equivalents of HOBt in 8 mL of DMF. ii.

Add 3 equivalents of DIC and pre-activate for 5 minutes. iii. Add the activated amino acid

solution to the resin and shake at room temperature for 2 hours. iv. Monitor the coupling

reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the

coupling step. d. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). e.

Repeat steps 2a-2d for each subsequent amino acid in the sequence.

3. Ester Bond Formation (Coupling of Hydroxy Acid): a. After coupling the final amino acid

(Fmoc-L-Phe-OH) and performing the final Fmoc deprotection, wash the resin as described in

step 2b. b. In a separate vial, dissolve 3 equivalents of (3S,4S)-3-hydroxy-4-methyloctanoic

acid and 0.1 equivalents of DMAP in 10 mL of DCM. c. Add 3 equivalents of DIC and pre-

activate for 5 minutes. d. Add the activated hydroxy acid solution to the resin and shake at

room temperature for 4-6 hours. e. Washing: Wash the resin with DCM (5 x 10 mL).

4. Cleavage of the Linear Depsipeptide from the Resin: a. Prepare a cleavage cocktail of

TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with

appropriate personal protective equipment. b. Add 10 mL of the cleavage cocktail to the resin

and shake at room temperature for 2 hours. c. Filter the resin and collect the filtrate. d.

Precipitate the crude linear depsipeptide by adding the filtrate to 50 mL of cold diethyl ether. e.

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x

20 mL). f. Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Macrolactamization
1. Cyclization Reaction: a. Dissolve the crude linear depsipeptide in a high volume of DMF

(concentration of ~0.5 mg/mL) to favor intramolecular cyclization. b. Add 3 equivalents of

HATU, 3 equivalents of HOAt, and 6 equivalents of 2,4,6-collidine to the solution. c. Stir the

reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-

MS.
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2. Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude

cyclic depsipeptide by preparative reverse-phase HPLC using a C18 column and a

water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the desired

product and lyophilize to obtain the pure Beauverolide Ka analogue.

Protocol 3: ACAT1 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the

synthesized analogues against ACAT1.

1. Enzyme Preparation: a. Obtain a source of ACAT1 enzyme, for example, by using

microsomes from cells overexpressing human ACAT1.

2. Assay Procedure: a. Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH

7.4). b. Add the ACAT1 enzyme preparation to the buffer. c. Add the synthesized Beauverolide
Ka analogue at various concentrations. Include a control with no inhibitor. d. Pre-incubate for a

short period (e.g., 10 minutes) at 37°C. e. Initiate the reaction by adding the substrate, [1-

14C]oleoyl-CoA, and cholesterol. f. Incubate the reaction mixture at 37°C for a specified time

(e.g., 30 minutes). g. Stop the reaction by adding a mixture of isopropanol and heptane. h.

Extract the formed cholesteryl [1-14C]oleate into the heptane phase. i. Measure the

radioactivity in the heptane phase using a scintillation counter.

3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the

analogue compared to the control. b. Plot the percentage of inhibition against the logarithm of

the analogue concentration. c. Determine the IC50 value by fitting the data to a dose-response

curve.
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Caption: Workflow for the solid-phase synthesis and cyclization of Beauverolide Ka
analogues.

Signaling Pathway of ACAT1 Inhibition in Macrophages
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Caption: Inhibition of ACAT1 by Beauverolide Ka analogues prevents foam cell formation.
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To cite this document: BenchChem. [Solid-Phase Synthesis of Beauverolide Ka Analogues:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139117#solid-phase-synthesis-of-beauverolide-ka-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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